molecular formula C8H11ClN2O2S B13956032 3-chloro-N-isopropylpyridine-2-sulfonamide

3-chloro-N-isopropylpyridine-2-sulfonamide

Cat. No.: B13956032
M. Wt: 234.70 g/mol
InChI Key: OTXSQVPFBCPYTN-UHFFFAOYSA-N
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Description

3-chloro-N-isopropylpyridine-2-sulfonamide is an organosulfur compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in pharmaceuticals, agrochemicals, and polymers . This compound is characterized by the presence of a sulfonamide group attached to a pyridine ring, which is further substituted with a chlorine atom and an isopropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-isopropylpyridine-2-sulfonamide typically involves the reaction of pyridine-2-sulfonyl chloride with isopropylamine in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product . The general reaction scheme is as follows:

Pyridine-2-sulfonyl chloride+IsopropylamineThis compound\text{Pyridine-2-sulfonyl chloride} + \text{Isopropylamine} \rightarrow \text{this compound} Pyridine-2-sulfonyl chloride+Isopropylamine→this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-isopropylpyridine-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different sulfonamide analogs .

Mechanism of Action

The mechanism of action of 3-chloro-N-isopropylpyridine-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-isopropylpyridine-2-sulfonamide is unique due to its specific substitution pattern on the pyridine ring. This structural feature can influence its reactivity and biological activity, distinguishing it from other similar compounds .

Properties

Molecular Formula

C8H11ClN2O2S

Molecular Weight

234.70 g/mol

IUPAC Name

3-chloro-N-propan-2-ylpyridine-2-sulfonamide

InChI

InChI=1S/C8H11ClN2O2S/c1-6(2)11-14(12,13)8-7(9)4-3-5-10-8/h3-6,11H,1-2H3

InChI Key

OTXSQVPFBCPYTN-UHFFFAOYSA-N

Canonical SMILES

CC(C)NS(=O)(=O)C1=C(C=CC=N1)Cl

Origin of Product

United States

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